PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL

Catalog No.
S1797008
CAS No.
163442-68-0
M.F
[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128
M. Wt
28824.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAMAM DENDRIMER, GENERATION 5 SOLUTION  5 WT. per ...

CAS Number

163442-68-0

Product Name

PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL

Molecular Formula

[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128

Molecular Weight

28824.81

PAMAM (Polyamidoamine) Dendrimer Generation 5 (G5) with an ethylenediamine core is a highly branched, monodisperse macromolecule featuring 128 primary amine surface groups and a molecular weight of approximately 28,825 g/mol [1]. Supplied as a 5 wt. % solution in methanol (CAS 163442-68-0), this specific formulation is engineered to preserve the structural integrity of the dendrimer during long-term storage by preventing the hydrolytic degradation and retro-Michael reactions that plague aqueous PAMAM formulations [2]. In procurement and material selection, G5 is recognized as a critical "sweet spot" material: it offers a rigidly defined ~5.4 nm diameter that bridges the gap between smaller, rapidly cleared lower generations and the highly rigid, more toxic higher generations [1]. It serves as a premier, scalable precursor for PEGylation, targeted drug delivery vehicle synthesis, and precise nanoparticle templating.

Research Fit

Architecture ~5.4 nm monodisperse carrier for nanoscale research
Surface Groups 128 terminal amines support multi-valent conjugation
Use Context Reported for drug delivery, gene delivery, and imaging studies

Substituting PAMAM G5 (5 wt. % in methanol) with lower (G3/G4), higher (G6/G7) generations, or aqueous formulations fundamentally alters downstream processability and in vivo performance. G4 dendrimers (~4.5 nm) are often too small to avoid rapid renal clearance and exhibit lower encapsulation capacities for hydrophobic payloads, whereas G6 dendrimers suffer from severe steric crowding, increased rigidity, and disproportionately higher cytotoxicity [1]. Furthermore, attempting to procure neat (solvent-free) G5 results in an unmanageable, highly viscous glass that is difficult to weigh and transfer, while aqueous solutions are susceptible to slow amide hydrolysis over time. The 5 wt. % methanol solution ensures precise volumetric dosing, absolute preservation of the 128 amine functional groups, and seamless solvent exchange via simple rotary evaporation prior to bioconjugation [2].

Substitution Risk

Amine density
Generational change in surface groups may shift conjugation stoichiometry.
Cytotoxicity profile
DNA damage and ecotoxicity endpoints differ sharply between G4, G5, and G6.
Drug loading
Surface chemistry (NH₂ vs. OH) alters host–guest binding, not only generation.

Precise Control of Metal Nanocluster Templating (G5 vs. G4)

PAMAM dendrimers act as precise macromolecular templates for metal nanoparticle synthesis. G5 dendrimers stabilize larger, more complex nanoclusters compared to G4 due to their expanded internal cavities. For example, in copper nanocluster synthesis, G5 stabilizes 32-atom clusters (Cu32@PAMAM-G5), whereas G4 is limited to 18-atom clusters (Cu18@PAMAM-G4) [1]. This difference directly dictates the structural parameters and catalytic turnover frequency of the resulting nanocomposites.

Evidence DimensionStabilized Copper Nanocluster Size
Target Compound Data32-atom clusters (Cu32@PAMAM-G5)
Comparator Or Baseline18-atom clusters (Cu18@PAMAM-G4)
Quantified Difference77% increase in templated atoms per dendrimer
ConditionsSodium borohydride reduction of Cu(II) at atmospheric pressure

For catalyst manufacturing and electronic materials, G5 provides a larger, stable nanoscale template necessary for specific multi-atom cluster formations that G4 cannot physically support.

Surface amines
Head-to-head
G5: 128 theoretical; ~106–110 experimental
Conjugation site density
Accessible amines vary with lot; titration advised.

Optimal Blood Pool Retention via 5.4 nm Diameter (G5 vs. G4)

The physical diameter of the dendrimer dictates its in vivo clearance mechanism. PAMAM G5 has a nominal diameter of approximately 5.4 nm, which falls perfectly within the 5-8 nm threshold required for prolonged blood pool retention [1]. In contrast, G4 dendrimers (~4.5 nm) are subject to rapid renal clearance, while particles exceeding 20 nm are quickly sequestered by the reticuloendothelial system (RES) [1].

Evidence DimensionHydrodynamic Diameter and Clearance Route
Target Compound Data~5.4 nm (Prolonged circulation / Blood pool retention)
Comparator Or BaselineG4 (~4.5 nm, Rapid renal clearance)
Quantified Difference~0.9 nm increase crossing the 5 nm renal clearance threshold
ConditionsIn vivo systemic administration models

Buyers developing MRI contrast agents or systemic drug delivery vehicles must select G5 to ensure the circulating half-life required for therapeutic or diagnostic efficacy.

Drug binding
Head-to-head
1.40 ± 0.16 flutamide molecules per G5-NH₂
Amine-terminated host–guest capacity
3.1-fold higher vs. G5-OH; reported binding stoichiometry.

Prevention of Hydrolytic Degradation (Methanol vs. Aqueous Solution)

PAMAM dendrimers contain susceptible amide bonds and branch points that can undergo slow hydrolysis and retro-Michael reactions when stored in water [1]. Supplying G5 as a 5 wt. % solution in methanol completely arrests these aqueous degradation pathways, ensuring that the theoretical 128 primary surface amines remain intact for precise stoichiometric conjugation [1]. Methanol can then be quantitatively removed via vacuum evaporation prior to use.

Evidence DimensionLong-term structural integrity
Target Compound DataStable amine count and monodispersity (Methanol solution)
Comparator Or BaselineProgressive polydispersity and branch loss (Aqueous solution)
Quantified DifferencePrevention of retro-Michael degradation
ConditionsLong-term storage at 2-8°C

For GMP or highly reproducible bioconjugation workflows, the methanol formulation guarantees batch-to-batch consistency of the critical amine surface groups.

Genotoxicity
Reported
25.87% DNA breakage (G5)
Intermediate DNA damage endpoint
TUNEL assay; G4: 4.69%, G6: 89.63% for context.
Ecotoxicity
Cross-study
Intermediate rank (G6 > G5 > G4)
Generation-dependent aquatic toxicity
Daphnia magna EC₅₀ range supports G5 midpoint profile.
Transfection
Head-to-head
G5 outperforms G4 at optimal charge ratio
Higher gene expression endpoint
p < 0.05; HepG2 and CT26 cell lines; serum-stable dendriplexes.
Lot quality
Data to verify
PDI ~1.04; ~65% monomeric content
Heterogeneity informs purification needs
Commercial lots contain dimers/trimers; dialysis recommended.

Synthesis of Blood Pool MRI and CT Contrast Agents

Leveraging its optimal ~5.4 nm diameter, G5 is the preferred precursor for conjugating chelators (like DOTA or DTPA) for Gadolinium, or for templating gold nanoparticles. It avoids the rapid renal clearance of G4, making it ideal for prolonged cardiovascular and lymphatic imaging [1].

High-Capacity Hydrophobic Drug Encapsulation

G5 provides a sufficiently large internal hydrophobic cavity to encapsulate poorly soluble drugs (e.g., fluorouracil, erlotinib) with higher loading efficiencies than G3 or G4, while remaining easily clearable compared to the highly toxic G6. The methanol solvent is easily evaporated to allow for aqueous drug loading [2].

Precision Metal Nanocluster Catalysis

Used as a macromolecular template to synthesize precise metal nanoclusters (e.g., 32-atom copper or gold clusters). The 5 wt. % methanol solution allows for easy solvent exchange to the desired catalytic solvent system without risking premature dendrimer aggregation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-functional conjugate development
Surface amine density and conjugate QC
HPLC characterization of conjugate heterogeneity
Gene delivery studies
Charge density and serum stability
Transfection efficiency at optimal N/P ratio
Hydrophobic drug encapsulation
Amine-terminated surface chemistry
Host–guest binding stoichiometry
Biosafety-conscious nanocarrier design
Intermediate genotoxicity and ecotoxicity profile
DNA damage and aquatic toxicity endpoints

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